Trichloro(2-phenylprop-2-en-1-yl)silane
Description
Trichloro(2-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by a trichlorosilane (SiCl₃) group bonded to a 2-phenylprop-2-en-1-yl substituent. This structure combines the reactivity of chlorosilanes with the aromatic and unsaturated properties of the styrenic moiety.
Properties
CAS No. |
831215-57-7 |
|---|---|
Molecular Formula |
C9H9Cl3Si |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
trichloro(2-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C9H9Cl3Si/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h2-6H,1,7H2 |
InChI Key |
MBIGJFZLOCGAOU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C[Si](Cl)(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(2-phenylprop-2-en-1-yl)silane can be synthesized through the reaction of trichlorosilane with 2-phenylprop-2-en-1-yl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-phenylprop-2-en-1-yl chloride are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, and the product is purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Trichloro(2-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Hydrolysis: Water or aqueous solutions are used, often in the presence of a catalyst.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions include silanols, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trichloro(2-phenylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in modifying biological molecules and surfaces.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which trichloro(2-phenylprop-2-en-1-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds. These bonds can be broken and reformed in various chemical environments, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven differences are summarized below:
Substituent-Driven Reactivity
- Electron-Rich vs. Electron-Poor Groups : The phenylallyl group in the target compound is electron-rich, reducing hydrolysis rates compared to electron-poor analogs like trichloro(dichlorophenyl)silane .
- Hydrosilylation Compatibility : Unlike trichloro(3-chloropropyl)silane, synthesized via Rh-catalyzed hydrosilylation , the styrenic substituent in the target compound may require Pt catalysts for efficient addition due to steric and electronic effects.
Physical and Thermal Properties
- Boiling Points : Aromatic substituents (e.g., phenylallyl) increase boiling points compared to linear alkyl chains (e.g., octyl or hexyl) due to stronger intermolecular interactions.
- Thermal Stability : The conjugated π-system in the phenylallyl group enhances thermal stability relative to aliphatic analogs like trichloro(hexyl)silane .
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